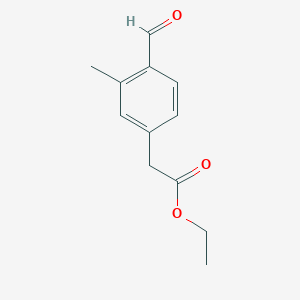![molecular formula C24H23N7O3S B2422342 N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-15-5](/img/structure/B2422342.png)
N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, a triazolo[4,3-b]pyridazine group, and a thioether linkage . These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex. It would contain a benzene ring (from the acetamidophenyl group), a triazole ring fused with a pyridazine ring (from the triazolo[4,3-b]pyridazine group), and a sulfur atom (from the thioether linkage) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can increase solubility in water, while the presence of aromatic rings can increase stability .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
The compound has been examined for its anti-inflammatory properties . This suggests that it could be used in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antibacterial Activity
The compound has shown significant antibacterial activity, particularly against E. coli (Escherichia coli) and P. aeruginosa (Pseudomonas aeruginosa) which are Gram-negative bacteria, and S. aureus (Staphylococcus aureus) which is a Gram-positive bacteria . This suggests potential use in the development of new antibiotics.
Antifungal Activity
The compound has also been tested for antifungal properties, specifically against C. albicans (Candida albicans) . This could lead to the development of new antifungal medications.
Anticancer Activity
1,2,4-triazole rings, which are part of the compound’s structure, are found in a wide range of pharmaceutical drugs including anticancer agents . This suggests potential applications in cancer treatment.
Antiviral Activity
The compound could potentially be used in the development of antiviral drugs . This is particularly relevant given the ongoing need for new antiviral medications.
Enzyme Inhibition
The compound has been found to inhibit certain enzymes . This could have various applications, including the treatment of diseases that are caused by the overactivity or underactivity of certain enzymes.
Energetic Materials
Compounds with a similar structure have been used in the synthesis of energetic materials . While this is a more specialized application, it could be relevant in certain industries.
Heat-Resistant Explosives
Some compounds with a similar structure have been used to create heat-resistant explosives . This could have applications in industries that require explosives that can withstand high temperatures.
Wirkmechanismus
Target of Action
Similar compounds with a triazole core have been found to interact with a variety of enzymes and receptors . This suggests that the compound could potentially target a wide range of biological entities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This could potentially explain the interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have shown diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antifungal, and anticancer effects . This suggests that this compound could potentially have similar effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O3S/c1-16(32)26-18-7-9-19(10-8-18)27-22(33)15-35-23-12-11-20-28-29-21(31(20)30-23)13-14-25-24(34)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,25,34)(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQZKLJTSDJHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2422261.png)


![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422268.png)

![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)

![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)
![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)

